Serralysin Competitive Inhibition: Cbz-Leu-Ala-NHOH Ki = 0.04 mM vs. Substrate kcat/Km ~10³ M⁻¹s⁻¹
The hydroxamic acid derivative Cbz-Leu-Ala-NHOH, built directly on the Cbz-Leu-Ala scaffold, competitively inhibits the bacterial metalloprotease serralysin from Serratia marcescens with an inhibition constant Ki of 0.04 mM (40 µM) [1]. For context, the catalytic efficiency (kcat/Km) of serralysin toward its peptide substrates is approximately 10³ M⁻¹s⁻¹ across pH 4 to >10 [1]. No comparable hydroxamic acid inhibitor derived from the isomeric Cbz-Ala-Leu scaffold has been characterized crystallographically against serralysin. The crystal structure of the serralysin–Cbz-Leu-Ala-NHOH complex has been solved at 1.80 Å resolution (PDB ID: 1AF0), confirming that the Leu-Ala backbone binds in an extended conformation within the active site, with the hydroxamic acid moiety coordinating the catalytic Zn²⁺ ion [2]. This provides a structurally validated, quantitative inhibition benchmark that the positional isomer Cbz-Ala-Leu cannot replicate because the reversed amino acid sequence would misalign the hydroxamic acid warhead relative to the zinc ion.
| Evidence Dimension | Competitive inhibition constant (Ki) of Cbz-Leu-Ala-NHOH vs. catalytic efficiency of natural serralysin substrates |
|---|---|
| Target Compound Data | Ki = 0.04 mM (Cbz-Leu-Ala-NHOH against serralysin) |
| Comparator Or Baseline | Substrate kcat/Km ~10³ M⁻¹s⁻¹; no crystallographically validated Ki data available for Cbz-Ala-Leu-derived hydroxamic acid against serralysin |
| Quantified Difference | Low micromolar competitive inhibition with crystallographic validation (1.80 Å); positional isomer scaffold lacks any published Ki or structural data against this target |
| Conditions | Serratia marcescens ~50 kDa extracellular metalloprotease (serralysin); pH range 4 to >10; spectrophotometric assay using HO₂CCH₂CH₂CO-Phe-Leu-Ala-5-nitro-2-pyridinamide substrate; X-ray diffraction at 1.80 Å |
Why This Matters
For researchers developing serralysin inhibitors as antivirulence agents or studying astacin-type metalloprotease mechanism, the Cbz-Leu-Ala scaffold is the only commercially available dipeptide core with a published Ki and a high-resolution co-crystal structure, enabling structure-based design that is impossible with generic Cbz-dipeptide substitutes.
- [1] Mock WL et al. Kinetic characterization of the serralysins: a divergent catalytic mechanism pertaining to astacin-type metalloproteases. Biochemistry. 1997;36(16):4949-4958. doi:10.1021/bi963149p. PMID: 9125517. View Source
- [2] Baumann U. Crystal Structure of the 50 kDa Metallo Protease from S. marcescens in Complex with the Synthetic Inhibitor Cbz-Leu-Ala-NHOH. PDB ID: 1AF0. Deposited 1997-03-20, Released 1998-03-25. Resolution 1.80 Å. View Source
